molecular formula C14H10ClNO2S B2975805 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1048468-15-0

4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2975805
CAS No.: 1048468-15-0
M. Wt: 291.75
InChI Key: QOBITQNBAVOLAL-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrrole core substituted with a 2-chlorobenzyl group at the 4-position and a carboxylic acid moiety at the 5-position. This structure is of significant interest in medicinal chemistry due to its role as a D-amino acid oxidase (DAO) inhibitor, with demonstrated effects in modulating neuropathic pain and enhancing cognitive functions . The compound’s synthesis typically involves alkylation of the parent thienopyrrole scaffold with a substituted benzyl halide under basic conditions (e.g., NaH/DMF), followed by hydrolysis to yield the carboxylic acid derivative .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBITQNBAVOLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thieno[3,2-b]pyrrole derivative with a chlorophenylmethyl reagent under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thienopyrrole Core

Key structural analogues differ in substituents at the 4-position (alkyl/aryl groups) and modifications to the carboxylic acid group. Below is a comparative analysis:

Compound Name Substituent at 4-Position Carboxylic Acid Derivative Key Properties/Applications References
4-[(2-Chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-Chlorobenzyl Free acid DAO inhibitor (pain, memory enhancement)
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 4-Chlorobenzyl Methyl ester Intermediate for TGR5 agonists
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl Free acid Precursor for antiparasitic carboxamides
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid None (H) Free acid Synthetic intermediate; bromine enhances reactivity
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate None (H) Ethyl ester Bromine substitution alters electronic properties; sparingly water-soluble

Key Observations :

  • Substituent Position : The 2-chlorobenzyl group in the target compound enhances DAO inhibition compared to 4-chlorobenzyl analogues, likely due to steric and electronic effects on receptor binding .
  • Carboxylic Acid vs. Ester : Free carboxylic acid derivatives (e.g., the target compound) exhibit direct biological activity, while esters (e.g., methyl or ethyl) serve as synthetic intermediates .
  • Halogenation : Brominated derivatives (e.g., 3-bromo) are used to introduce reactive sites for further functionalization .
2.2.1. DAO Inhibition

The target compound shows superior DAO inhibitory activity compared to other carboxylate-based inhibitors:

  • 5-Chloro-benzo[d]isoxazol-3-ol (CBIO): A non-carboxylate DAO inhibitor with moderate potency. The thienopyrrole scaffold of the target compound provides higher selectivity due to optimal interactions with DAO’s active site .
  • Sodium Benzoate: A simple carboxylate with weak DAO inhibition (IC50 ~1 mM). The fused thienopyrrole system in the target compound enhances binding affinity (IC50 ~10–100 nM) .
2.2.2. GPR35 Agonism

In a high-throughput screen, the target compound (referred to as compound 4) exhibited GPR35 agonist activity comparable to zaprinast, a known agonist. Its efficacy is attributed to the 2-chlorophenylmethyl group, which improves receptor interaction compared to unsubstituted thienopyrroles .

Physicochemical Properties

Property 4-[(2-Chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Molecular Weight (g/mol) 293.74 167.18 274.13
pKa ~3.5 (carboxylic acid) ~3.5 ~13.72 (predicted)
Solubility Moderate in polar solvents (DMSO, methanol) High in DMSO Sparingly soluble in water
LogP ~2.8 ~1.5 ~3.2

Insights :

  • The 2-chlorophenylmethyl group increases lipophilicity (LogP ~2.8), enhancing membrane permeability compared to simpler analogues (e.g., 2-methyl derivative, LogP ~1.5) .
  • Brominated esters (e.g., ethyl 2-bromo) exhibit lower solubility due to increased hydrophobicity .

Metabolic and Pharmacokinetic Profiles

  • Metabolism : The compound undergoes glucuronidation at the carboxylic acid group, a common detoxification pathway. This reduces its bioavailability compared to ester prodrugs .
  • Half-Life : In murine models, the target compound has a plasma half-life of ~3–4 hours, comparable to other DAO inhibitors like AS057278 .

Biological Activity

4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C17_{17}H15_{15}ClN2_2O3_3S
  • Molecular Weight : 350.83 g/mol
  • CAS Number : 111519-25-6

Biological Activity Overview

Research indicates that thieno[3,2-b]pyrrole derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential effects on various biological systems.

Antiviral Activity

A study identified thieno[3,2-b]pyrrole derivatives as novel inhibitors against neurotropic alphaviruses. The compound demonstrated a half-maximal inhibitory concentration (IC50) of less than 10 µmol/L, indicating potent antiviral activity against live viruses in cultured neuronal cells . This suggests that the compound could be developed into a therapeutic agent for viral infections.

Anticancer Activity

Research has shown that thieno[3,2-b]pyrrole derivatives possess significant anticancer properties. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, compounds similar to 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid showed enhanced apoptotic effects in human hepatoma HepG2 cells when subjected to oxidative stress conditions induced by tert-butyl hydroperoxide (tBHP) .

The biological activity of 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is believed to be mediated through several mechanisms:

  • Oxidative Stress Induction : The compound may enhance the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Inhibition of Viral Replication : By targeting specific viral proteins or pathways, the compound can effectively reduce viral load in infected cells.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and death.

Data Table: Biological Activity Summary

Activity TypeIC50 (µmol/L)Target Cells/OrganismsReference
Antiviral<10Neuronal cells (alphavirus)
AnticancerVariesHepG2 (human liver cancer)
Apoptosis InductionNot specifiedVarious cancer cell lines

Case Studies

  • Antiviral Efficacy : In a controlled study, thieno[3,2-b]pyrrole derivatives were tested against the western equine encephalitis virus (WEEV). The results demonstrated significant inhibition of viral RNA replication at concentrations below 10 µmol/L, showcasing the potential for developing antiviral therapies from this class of compounds .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of thieno[3,2-b]pyrrole derivatives revealed that treatment with these compounds led to increased apoptosis in HepG2 cells exposed to oxidative stress. The study utilized flow cytometry and caspase activity assays to confirm the induction of programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of the thienopyrrole core. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be reacted with 1-(bromomethyl)-4-chlorobenzene in DMF using sodium hydride as a base at 60°C for 8 hours. Purification via silica gel column chromatography yields the product . Key optimizations include controlling reaction temperature to avoid side reactions (e.g., over-alkylation) and using anhydrous Na₂SO₄ for drying organic extracts.

Q. How can researchers confirm the structural identity and purity of this compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., chlorophenyl integration in 1^1H NMR).
  • Mass spectrometry : Verify molecular weight (exact mass data for related analogs are available, e.g., C₇H₅NO₂S has a mass of 167.19 g/mol) .
  • HPLC : Assess purity (>97% recommended for pharmacological studies) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group or degradation of the thienopyrrole ring .

Advanced Research Questions

Q. How does 4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid modulate D-serine levels in vivo, and what experimental models validate this?

  • Methodological Answer : The compound acts as a D-amino acid oxidase (DAO) inhibitor, increasing D-serine availability. In CD1 mice, oral co-administration with D-serine (30 mg/kg) enhances plasma D-serine levels, measured via blood collection at timed intervals (0.5–6 hours post-dose) and LC-MS analysis . Behavioral assays (e.g., NMDA receptor-dependent tasks) further validate its neurochemical effects .

Q. What strategies resolve contradictions in reported DAO inhibition potency across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:

  • Use recombinant human DAO for in vitro assays.
  • Compare IC₅₀ values under identical pH and temperature conditions.
  • Cross-validate with structurally related inhibitors (e.g., 5-chlorobenzo[d]isoxazol-3-ol) to control for off-target effects .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and blood-brain barrier penetration?

  • Methodological Answer :

  • Dosing : Administer via oral gavage or intraperitoneal injection at 10–30 mg/kg.
  • Sampling : Collect plasma and brain tissue at multiple time points for LC-MS quantification .
  • BBB Assessment : Calculate brain-to-plasma ratio; values >0.3 suggest effective penetration .

Q. What computational methods support structure-activity relationship (SAR) studies for thienopyrrole derivatives?

  • Methodological Answer :

  • Molecular docking : Model interactions with DAO’s active site (PDB: 2E3G) to predict binding affinities.
  • QSAR modeling : Use electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., chlorophenyl position) with inhibitory activity .

Data Contradiction Analysis

Q. Why do some studies report weak DAO inhibition despite structural similarity to potent analogs?

  • Methodological Answer : Subtle structural differences (e.g., methyl vs. chlorophenyl substitution) alter steric and electronic interactions. For example, 4-methyl derivatives show reduced activity compared to 4-[(2-chlorophenyl)methyl] analogs due to decreased hydrophobic binding. Validate via side-by-side enzymatic assays .

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